molecular formula C11H16O B14498124 1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one CAS No. 63076-57-3

1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one

Katalognummer: B14498124
CAS-Nummer: 63076-57-3
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: HTZFWXLYGSUNGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylspiro[bicyclo[310]hexane-6,1’-cyclopentan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[310]hexane family, which is known for its high ring strain and significant synthetic challenges

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one typically involves a (3 + 2) annulation reaction. This method uses cyclopropenes and cyclopropylanilines as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The process is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. The high ring strain and diastereoselectivity in its synthesis make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

63076-57-3

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

1-methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentane]-3-one

InChI

InChI=1S/C11H16O/c1-10-7-8(12)6-9(10)11(10)4-2-3-5-11/h9H,2-7H2,1H3

InChI-Schlüssel

HTZFWXLYGSUNGS-UHFFFAOYSA-N

Kanonische SMILES

CC12CC(=O)CC1C23CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.